1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of a benzothiazole ring substituted with a fluorine atom, an azetidine ring, and a phenylbutan-2-yl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate intermediates, often involving nucleophilic substitution reactions.
Coupling Reactions: The final coupling of the benzothiazole and azetidine moieties with the phenylbutan-2-yl group can be achieved using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide may impart unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to its analogs.
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14(7-8-15-5-3-2-4-6-15)23-20(26)16-12-25(13-16)21-24-18-10-9-17(22)11-19(18)27-21/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDHQGFAGXLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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